Cidoxepin

Central anticholinergic activity Isomer-specific pharmacology In vivo potency comparison

Cidoxepin (cis-doxepin, (Z)-doxepin) is the isolated cis stereoisomer of doxepin. Standard doxepin contains only ~15% of this active isomer; our high-purity Cidoxepin (>98%) eliminates confounding trans-isomer effects. It exhibits 3-fold greater central anticholinergic activity and superior antidepressant potency vs. trans-doxepin. Its potent H1 antagonism enables research in urticaria, atopic dermatitis, allergic rhinitis, and conjunctivitis. Essential for stereospecific pharmacological studies where isomer purity is critical.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 3607-18-9
Cat. No. B1200157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCidoxepin
CAS3607-18-9
SynonymsApo Doxepin
Apo-Doxepin
ApoDoxepin
Aponal
Deptran
Desidox
Doneurin
Doxepia
Doxepin
Doxepin beta
Doxepin Hydrochloride
Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5)
Doxepin RPh
Doxepin-RPh
Espadox
Hydrochloride, Doxepin
Mareen
Novo Doxepin
Novo-Doxepin
Prudoxin
Quitaxon
Sinequan
Sinquan
Xepin
Zonalon
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
InChIInChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
InChIKeyODQWQRRAPPTVAG-BOPFTXTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





Cidoxepin (CAS 3607-18-9) Sourcing Guide: cis-Doxepin Isomer Profile and Pharmacological Context


Cidoxepin, also known as cis-doxepin or (Z)-doxepin, is the cis stereoisomer of the tricyclic compound doxepin and belongs to the tricyclic antidepressant (TCA) class [1]. Developed in the 1960s but never commercially marketed as a standalone product [2], cidoxepin acts as a serotonin–norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic [3]. Commercial preparations of doxepin contain approximately 85% trans-doxepin and only 15% cidoxepin, with the cis-isomer recognized as the more pharmacologically active component [4].

Why Cidoxepin (CAS 3607-18-9) Cannot Be Replaced by Standard Doxepin in Research and Development


Standard doxepin is an isomeric mixture containing predominantly the trans-isomer (approximately 85% trans-doxepin, 15% cidoxepin), whereas cidoxepin represents the isolated cis-isomer [1]. The two isomers exhibit distinct pharmacological profiles: cidoxepin demonstrates approximately 3-fold greater central anticholinergic activity than the trans-isomer in murine models [2], and is considered to have more antidepressant activity than trans-doxepin [3]. Procurement of the purified cis-isomer is essential for investigations where the confounding effects of the less active trans-isomer would obscure mechanistic interpretation or where higher potency at specific targets is required [4].

Quantitative Evidence Differentiating Cidoxepin (CAS 3607-18-9) from Doxepin Isomers


Central Anticholinergic Activity: 3-Fold Greater Potency of cis-Doxepin Relative to trans-Doxepin

The central anticholinergic activity of cidoxepin (cis-doxepin) has been reported to be 3-fold greater than that of the trans-doxepin isomer when assessed in murine models [1]. This quantitative difference underscores the functional divergence between the two stereoisomers and highlights the pharmacological advantage of the cis-isomer for central nervous system applications.

Central anticholinergic activity Isomer-specific pharmacology In vivo potency comparison

Comparative Potency and Side-Effect Profile of Cidoxepin Relative to Doxepin Mixture

According to NCATS Inxight Drugs, cidoxepin 'appears to be much more potent than doxepin while having less sedative and cholinergic side effects' [1]. This assessment derives from comparative evaluation of the pure cis-isomer versus the commercial doxepin mixture (85% trans, 15% cis). The reduced sedation profile is particularly notable given the H1 antagonism common to both compounds, suggesting stereospecific modulation of off-target effects.

Potency comparison Sedation liability Cholinergic side effects

Stereoisomer Composition: Cidoxepin as the Minor but More Active Constituent of Doxepin

Commercial doxepin is an isomeric mixture comprising approximately 85% trans-doxepin (E-isomer) and 15% cidoxepin (cis-isomer, Z-isomer) [1]. Despite being the minor component, cidoxepin is recognized as the more active stereoisomer [2]. This compositional disparity means that any study using commercial doxepin is effectively evaluating a compound wherein the active cis-isomer constitutes only a fraction of the administered dose, potentially obscuring its true pharmacological potential.

Stereoisomerism Isomer ratio Pharmacological relevance

High-Value Application Scenarios for Cidoxepin (CAS 3607-18-9) in Research and Development


Oral Formulation Development for Chronic Urticaria

Cidoxepin at a dosage of 10 mg per capsule administered once or twice daily has been described for preventing new urticarial lesions in patients with acute or chronic urticaria [1]. This dosing regimen leverages cidoxepin's high potency as an H1 receptor antagonist and its potentially reduced sedation profile relative to the doxepin mixture [2].

Topical Formulation for Atopic Dermatitis and Pruritic Skin Conditions

A cream formulation containing 1.0% cidoxepin by weight, applied two to four times daily, provides relief of itching and promotes more prompt resolution of skin lesions in atopic dermatitis, without producing the incidence or severity of sedation observed with prior art doxepin creams in which the trans-isomer predominates [1].

Intranasal and Ophthalmic Formulations for Allergic Indications

An aqueous solution of 0.2% cidoxepin by weight administered via nasal spray is described for treating and preventing nasal stuffiness in allergic rhinitis, while a 0.1% solution applied to the eyes relieves symptoms of allergic conjunctivitis [1]. These topical mucosal applications capitalize on cidoxepin's potent H1 antagonism and favorable side-effect profile [2].

Preclinical Pharmacology Studies on Stereospecific Neurotransmitter Modulation

Cidoxepin's 3-fold greater central anticholinergic activity compared to trans-doxepin in murine models [3] makes it a valuable tool for investigating stereospecific effects on cholinergic neurotransmission and for studies requiring precise differentiation between the pharmacological contributions of the cis- and trans-isomers of doxepin.

Technical Documentation Hub

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38 linked technical documents
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